![molecular formula C21H22N2O6S B1147406 5-(3-Methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid CAS No. 155657-19-5](/img/structure/B1147406.png)
5-(3-Methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is part of a broader category of chemical compounds known for their complex structures and potential applications in various fields.
Synthesis Analysis
- A stereoselective approach to synthesizing related ethyl (Z)-2-(2-substituted-thiazol-4-yl)pent-2-enoates from ethyl (E/Z)-2-(2-bromoacetyl)pent-2-enoate has been reported, involving quaternary carbon stereocontrolled cis-configuration formation and blocking potential E/Z isomerization. This method highlights the practical applicability in synthesizing related compounds (Jiao-Jiao Zhai et al., 2013).
Molecular Structure Analysis
- Studies on related compounds have provided insights into molecular structures involving short intramolecular hydrogen bonds and conjugated systems, contributing to their stability and reactivity (Zhao et al., 2010).
Chemical Reactions and Properties
- Research into similar compounds has explored their reactions with various agents, demonstrating their versatility and reactivity. For example, reactions of related compounds with aniline and other agents have been investigated, revealing interesting transformation pathways (E. V. Pimenova et al., 2003).
Physical Properties Analysis
- The physical properties of these compounds, such as melting points, solubility, and crystal structure, are typically determined by their molecular structures and intermolecular interactions. For example, the crystal structures of similar compounds have been extensively studied to understand their physical properties (K. Borisova et al., 2016).
Chemical Properties Analysis
- The chemical properties, like acidity, basicity, and reactivity towards various chemical reagents, are influenced by the functional groups present in the compound. Studies on related compounds have shown how different substituents and functional groups affect their chemical behavior and reactivity (Yulia S. Kudyakova et al., 2009).
Scientific Research Applications
Synthetic Methodologies
Compounds with intricate structures like the one mentioned often serve as key intermediates in the synthesis of more complex molecules. The detailed synthetic strategies employed for such molecules could involve novel catalytic processes, including palladium-catalyzed reactions or POCl3 mediated syntheses, which are pivotal in constructing carbon-carbon or carbon-heteroatom bonds critical in organic chemistry and pharmaceutical sciences (Raut et al., 2020).
Polymer Science
In polymer science, such complex molecules could be precursors for monomers leading to high-performance polymers. The versatility of the functional groups present in the compound suggests its potential utility in creating polymers with specific properties, such as thermal stability, mechanical strength, or biodegradability. Research on converting biomass to valuable chemicals highlights the importance of developing sustainable methods for producing polymers and functional materials from renewable resources (Chernyshev et al., 2017).
Pharmacological Aspects
From a pharmacological perspective, compounds containing thiazolyl and phenyl groups are often explored for their biological activities. The detailed investigation of peroxisomal disorders affecting phytanic acid alpha-oxidation illustrates the complex interplay between organic compounds and biological systems, leading to insights into disease mechanisms and potential therapeutic targets (Wierzbicki, 2007).
Safety And Hazards
This would include information about any risks associated with handling or using the compound, including toxicity data and safety precautions.
Future Directions
This would involve a discussion of potential future research directions, such as new applications for the compound or new methods of synthesis.
Please note that the availability of this information can vary widely depending on the specific compound and how much research has been done on it. For a less well-known or complex compound like the one you mentioned, some or all of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
(Z)-5-(3-methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-14(2)10-11-28-18(24)9-8-16(19(25)26)17-13-30-20(22-17)23-21(27)29-12-15-6-4-3-5-7-15/h3-8,10,13H,9,11-12H2,1-2H3,(H,25,26)(H,22,23,27)/b16-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJNRPJXKFDFPH-PXNMLYILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)CC=C(C1=CSC(=N1)NC(=O)OCC2=CC=CC=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCOC(=O)C/C=C(/C1=CSC(=N1)NC(=O)OCC2=CC=CC=C2)\C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid | |
CAS RN |
115065-79-7 |
Source


|
| Record name | 2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-(3-methyl-2-buten-1-yl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

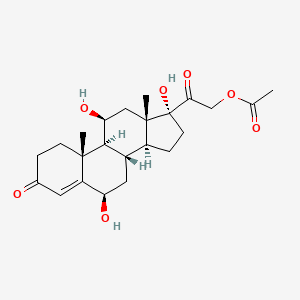
![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1147326.png)
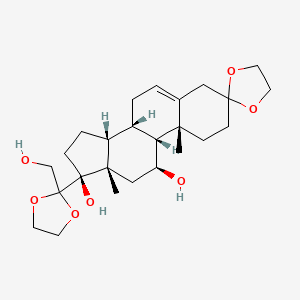
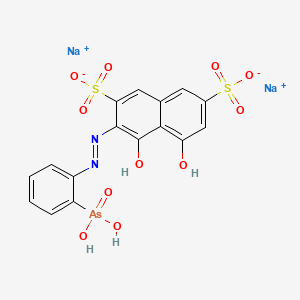
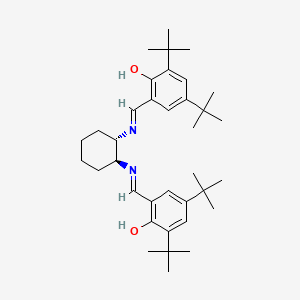
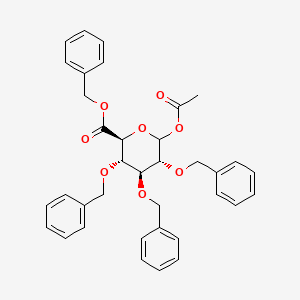
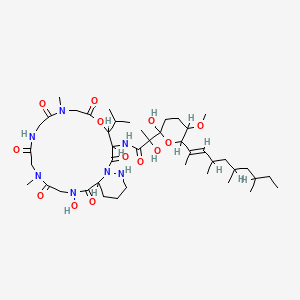




![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)